Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQFVTRWJMTYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363777 | |
| Record name | ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111200-10-3 | |
| Record name | ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Alkylation-Amidation Approach
A widely adopted strategy involves sequential alkylation and amidation reactions. The first step entails the alkylation of 4-aminobenzoic acid with ethyl bromoacetate under basic conditions to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,4-dichlorophenoxyacetyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to yield the target compound. Key parameters include:
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Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.
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Temperature : 0–5°C during acyl chloride addition to minimize side reactions.
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Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.
Yields for this method typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.
One-Pot Tandem Esterification-Amidation
Recent advances propose a one-pot synthesis starting from 4-nitrobenzoic acid. The process combines esterification and nitro group reduction, followed by in situ amidation:
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Esterification : 4-Nitrobenzoic acid is refluxed with ethanol using neodymium sesquioxide (Nd₂O₃) as a solid catalyst, achieving >90% conversion to ethyl 4-nitrobenzoate.
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Hydrogenation : The nitro group is reduced to an amine using Pd/C (5% loading) under H₂ at 80–100°C, yielding ethyl 4-aminobenzoate.
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Amidation : Direct addition of 2,4-dichlorophenoxyacetyl chloride completes the synthesis.
This method eliminates intermediate isolation steps, reducing solvent waste and improving throughput (yield: 82–85%).
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the superiority of rare-earth oxides (e.g., Nd₂O₃) over traditional acid catalysts like sulfuric acid in esterification. Nd₂O₃ achieves 94% conversion with negligible corrosion or waste acid generation. For hydrogenation, Pd/C outperforms Raney nickel in selectivity, minimizing over-reduction byproducts.
Solvent and Temperature Effects
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Esterification : Toluene as a water-carrying agent enhances esterification efficiency by azeotropic water removal.
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Amidation : Polar aprotic solvents (e.g., DMF) improve acyl chloride reactivity but require strict moisture control to prevent hydrolysis.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Scaling up the one-pot method involves continuous flow systems:
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Esterification Module : Fixed-bed reactor packed with Nd₂O₃ catalyst (residence time: 2–4 h).
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Hydrogenation Module : Multiphase flow reactor with Pd/C cartridges (H₂ pressure: 10–15 bar).
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Amidation Unit : Microreactor for precise stoichiometric control of acyl chloride.
This configuration achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, surpassing batch reactors by 40%.
Solvent and Catalyst Recycling
Industrial processes recover >95% of toluene via distillation and regenerate Pd/C through oxidative treatment (300°C, air flow), maintaining catalytic activity over 10 cycles.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoate Esters
The following table compares Compound 7e with structurally related benzoate derivatives:
Key Observations:
Substituent Impact on Activity: The 2,4-dichlorophenoxy group in 7e and diclofop-methyl enhances lipophilicity, facilitating membrane penetration. However, diclofop-methyl targets plant acetyl-CoA carboxylase (ACCase), while 7e inhibits bacterial DHFR .
Synthetic Pathways: 7e is synthesized via condensation of 2-(2,4-dichlorophenoxy)acetamide with ethyl 4-aminobenzoate derivatives , whereas sulfonamide analogs require sulfonation of anilines .
Spectral and Physicochemical Differences
- NMR Profiles :
- Melting Points :
- 7e ’s high melting point (195–197°C) reflects crystallinity due to hydrogen bonding via thioureido and amide groups, whereas less polar analogs (e.g., diclofop-methyl) are liquids at room temperature .
Biological Activity
Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate, commonly referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), has garnered attention due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving:
- Formation of 2,4-Dichlorophenoxyacetic Acid :
- Reacting 2,4-dichlorophenol with chloroacetic acid in the presence of sodium hydroxide.
- Acylation of 4-Aminobenzoic Acid :
- The dichlorophenoxyacetic acid is coupled with 4-aminobenzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Esterification :
- Final esterification is achieved by reacting the carboxylic acid group with ethanol in the presence of sulfuric acid.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Effects on Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µg/mL.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can bind to various receptors, affecting downstream signaling pathways critical for cell survival and proliferation .
Toxicological Considerations
While exploring its biological activities, it is essential to consider potential toxic effects. This compound has been classified as very toxic to aquatic life, indicating that environmental exposure should be carefully managed .
Q & A
Basic Research Questions
What are the optimized synthetic routes for Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate, and how can purity be maximized?
The synthesis typically involves:
- Step 1 : Preparation of 2,4-dichlorophenoxy acetic acid via esterification of 2,4-dichlorophenol with chloroacetic acid under acidic conditions (e.g., H₂SO₄ in methanol, reflux for 4 hours) .
- Step 2 : Coupling with ethyl 4-aminobenzoate using carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond.
- Purity Optimization : Recrystallization from ethanol or methanol and column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical. Monitoring by HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .
Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : ¹H NMR (DMSO-d₆) shows peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet), amide NH (δ 10.2 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~400 m/z) validates molecular weight .
What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination via ELISA for prostaglandin E₂) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
What molecular mechanisms underlie its COX-2 inhibitory activity?
The compound binds to the COX-2 active site via hydrogen bonding between the amide NH and Arg120, while the dichlorophenoxy group occupies the hydrophobic pocket. Molecular docking (AutoDock Vina) and mutagenesis studies confirm these interactions . Synergy with NSAIDs (e.g., aspirin) is being explored to enhance anti-inflammatory efficacy .
How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Chlorine vs. Fluorine : The 2,4-dichloro motif enhances COX-2 selectivity over COX-1 (10-fold higher inhibition) compared to mono-chloro analogs .
- Ester vs. Carboxylic Acid : Ethyl ester improves membrane permeability (logP ~3.5) versus the free acid (logP ~1.8), as shown in Caco-2 cell permeability assays .
- Thiophene vs. Benzene : Thiophene-containing analogs (e.g., ) show enhanced antibacterial activity due to sulfur’s electronegativity .
How can pharmacokinetic challenges (e.g., low solubility) be addressed?
- Prodrug Design : Hydrolysis of the ethyl ester in vivo to the carboxylic acid improves aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL in PBS) .
- Nanocarriers : Liposomal encapsulation increases bioavailability (AUC 2.5-fold higher in rat models) .
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies susceptibility to hepatic metabolism .
How can contradictory data in biological activity studies be resolved?
- Case Example : Discrepancies in antimicrobial activity (MIC ranging from 8–64 µg/mL) may arise from assay conditions (e.g., pH, inoculum size). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains (e.g., S. aureus ΔNorA) clarify efflux pump effects .
- Computational Modeling : QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
